molecular formula C13H13N3O2 B15230536 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B15230536
M. Wt: 243.26 g/mol
InChI Key: JDUQHGKLVIXIBT-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. The structure includes a phenyl group at position 2, a methyl substituent at position 6, and a carboxylic acid moiety at position 7 (IUPAC name: 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivative) . Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 257.29 g/mol (calculated for the ethyl variant in ).

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C13H13N3O2/c1-8-11(13(17)18)12-14-10(7-16(12)15-8)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3,(H,17,18)

InChI Key

JDUQHGKLVIXIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with other reagents to introduce the imidazole ring and the carboxylic acid group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Cyclization Reactions

The imidazo[1,2-b]pyrazole core is synthesized via cyclization between hydrazines and carbonyl precursors. A representative protocol involves:

  • Reactants : Ethyl 3-((2-hydrazinylpyridin-1-ium-1-yl)amino)acrylate derivatives

  • Conditions : Acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 hours

  • Outcome : Formation of the fused ring system with >80% yield in optimized cases .

Mechanistically, the reaction proceeds through nucleophilic addition of the hydrazine to the carbonyl group, followed by oxidative dehydrogenation (mediated by O₂) and cyclization (Figure 1) .

Substitution Reactions

Electrophilic substitution occurs at the electron-rich positions of the pyrazole ring. Key examples include:

Bromination

  • Reagents : N-Bromosuccinimide (NBS)

  • Conditions : Acetonitrile, 25°C, 8 minutes, light-protected environment

  • Outcome : Selective bromination at position 7, yielding 7-bromo derivatives with 74% efficiency .

Reaction TypeConditionsReagentsProductYield
Bromination25°C, MeCN, 8 minNBS7-Bromo-imidazo[1,2-b]pyrazole74%

Oxidation and Reduction

The carboxylic acid group and aromatic rings participate in redox reactions:

Oxidation

  • Reagents : O₂, Pd(OAc)₂ (10 mol%)

  • Conditions : Ethanol, 130°C

  • Outcome : Dehydrogenation of the dihydroimidazole ring to form fully aromatic systems .

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Conditions : Tetrahydrofuran (THF), 0°C → RT

  • Outcome : Reduction of the carboxylic acid to hydroxymethyl derivatives.

Condensation and Functionalization

The carboxylic acid undergoes condensation with amines or hydrazides:

Hydrazide Formation

  • Reactants : Pyrazolylcarbohydrazides

  • Conditions : Ethanol/methanol (7:3), reflux

  • Outcome : Hybrid molecules with anti-inflammatory activity (IC₅₀ for IL-6 inhibition: ~820 nM) .

FunctionalizationConditionsReagentsApplicationIC₅₀
Hydrazide couplingReflux, EtOH/MeOH (7:3)BenzaldehydesAnti-inflammatory agents820 nM

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

  • Conditions : H₂SO₄ (cat.), 150°C, 2 hours

  • Outcome : Formation of 6-methyl-2-phenyl-imidazo[1,2-b]pyrazole with 65% yield.

Regioselective Magnesiation

Directed metalation enables site-selective functionalization:

  • Reagents : TMP-MgCl·LiCl (2.5 equiv)

  • Conditions : THF, -78°C → RT

  • Outcome : Magnesiation at position 3, enabling coupling with electrophiles (e.g., aldehydes, alkyl halides) .

Mechanistic Insights

  • Cyclization : Initiated by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and ring closure .

  • Oxidation : Pd(OAc)₂ catalyzes electron transfer from the dihydroimidazole ring to O₂, forming aromatic π-systems .

Key Synthetic Challenges

  • Selectivity : Competing reactions at N1 vs. C7 require precise control of temperature and catalysts .

  • Stability : Brominated derivatives are light-sensitive, necessitating storage at -30°C .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing multi-target inhibitors with optimized pharmacokinetic properties .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved can vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity Position 2 (Phenyl vs. Fluorophenyl): The target compound’s unsubstituted phenyl group at position 2 contrasts with fluorophenyl derivatives (e.g., 9a in ). Fluorination often enhances lipophilicity and metabolic stability, which may improve membrane penetration in cancer cells . Position 6 (Methyl vs. Position 7 (Carboxylic Acid vs. Ester/Amide): The carboxylic acid moiety increases hydrogen-bonding capacity, which may enhance interactions with biological targets compared to ethyl ester derivatives (e.g., 7a in ). However, esters (e.g., Ethyl 6-methylsulfanyl-...carboxylate ) exhibit better cell permeability due to higher lipophilicity.

Crystal Structure and Physical Properties

  • The ethyl ester derivative () exhibits π-π interactions (3.643 Å between benzene and imidazole rings) and a dihedral angle of 16.9°, influencing packing density and melting point (data unavailable for the target compound).
  • The carboxylic acid group in the target compound may form intermolecular hydrogen bonds (O–H⋯N), enhancing crystalline stability compared to esters .

Biological Activity Antimicrobial Activity: Diphenyl-triazinone analogs () show antifungal/antibacterial effects, suggesting that electron-withdrawing groups (e.g., triazinone) enhance microbial target engagement. Cancer/Inflammation Targeting: Fluorophenyl-carboxamide derivatives () inhibit cancer cell proliferation via kinase modulation. The target compound’s carboxylic acid may similarly interact with inflammatory enzymes (e.g., COX-2).

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?

The synthesis typically involves multi-step reactions. A validated route includes condensation of hydrazine derivatives with ethoxymethylenemalononitrile, followed by alkaline hydrolysis and cyclization to form the fused imidazo[1,2-b]pyrazole core . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, orthorhombic crystal systems (space group Pna21) with unit cell parameters (a = 19.017 Å, b = 5.4854 Å, c = 15.2314 Å) and dihedral angles (e.g., 16.90° between imidazo-pyrazole and phenyl rings) are reported for analogs. Hydrogen bonding (O–H⋯N) and π–π stacking (3.6 Å centroid distances) stabilize the lattice .

Q. What spectroscopic methods are used for structural validation?

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl and phenyl groups).
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 284.13).

Advanced Research Questions

Q. How can computational tools optimize synthetic yield and purity?

Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., cyclization). Solvent effects are modeled using COSMO-RS, while reaction kinetics are simulated via Arrhenius plots. SwissADME predicts solubility and guides solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Structural Analogs : Test brominated (e.g., 6-bromo derivatives) or methyl-sulfanyl variants to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC50_{50} variations across studies .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Functional Group Modulation : Replace the carboxylic acid with esters or amides to assess bioavailability.
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance electrophilic interactions.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity data from kinase inhibition assays .

Q. What methods validate target engagement in drug discovery?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) to enzymes like COX-2.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to ATP pockets).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding .

Key Notes

  • Contradictions : Discrepancies in biological activity may arise from impurities in early synthetic batches. Rigorous HPLC purity checks (>98%) are critical .
  • Advanced Characterization : SC-XRD and DFT-based charge-density analysis resolve ambiguities in tautomeric forms .

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